molecular formula C7H5ClN2O4S B1614117 7-Methoxy-2,1,3-benzoxadiazole-4-sulfonyl chloride CAS No. 944780-94-3

7-Methoxy-2,1,3-benzoxadiazole-4-sulfonyl chloride

Cat. No.: B1614117
CAS No.: 944780-94-3
M. Wt: 248.64 g/mol
InChI Key: TZIXZEFXYVOSTH-UHFFFAOYSA-N
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Description

7-Methoxy-2,1,3-benzoxadiazole-4-sulfonyl chloride is a chemical compound with the molecular formula C7H5ClN2O4S and a molecular weight of 248.65 g/mol . This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methoxy-2,1,3-benzoxadiazole-4-sulfonyl chloride typically involves the reaction of 7-methoxy-2,1,3-benzoxadiazole with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired sulfonyl chloride derivative .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process often includes purification steps such as recrystallization or chromatography to obtain the final product with the desired specifications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Methoxy-2,1,3-benzoxadiazole-4-sulfonyl chloride is unique due to its methoxy substituent, which can influence its reactivity and properties compared to other sulfonyl chloride derivatives. This uniqueness makes it valuable in specific applications where the methoxy group provides distinct advantages .

Properties

IUPAC Name

7-methoxy-2,1,3-benzoxadiazole-4-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN2O4S/c1-13-4-2-3-5(15(8,11)12)7-6(4)9-14-10-7/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZIXZEFXYVOSTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C2=NON=C12)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20649430
Record name 7-Methoxy-2,1,3-benzoxadiazole-4-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20649430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

944780-94-3
Record name 7-Methoxy-2,1,3-benzoxadiazole-4-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20649430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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7-Methoxy-2,1,3-benzoxadiazole-4-sulfonyl chloride
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7-Methoxy-2,1,3-benzoxadiazole-4-sulfonyl chloride
Reactant of Route 3
7-Methoxy-2,1,3-benzoxadiazole-4-sulfonyl chloride
Reactant of Route 4
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7-Methoxy-2,1,3-benzoxadiazole-4-sulfonyl chloride
Reactant of Route 5
7-Methoxy-2,1,3-benzoxadiazole-4-sulfonyl chloride
Reactant of Route 6
7-Methoxy-2,1,3-benzoxadiazole-4-sulfonyl chloride

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